3-Bromophenylglyoxal hydrate
CAS No.: 106134-16-1
Cat. No.: VC20745903
Molecular Formula: C8H7BrO3
Molecular Weight: 231.04 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 106134-16-1 |
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Molecular Formula | C8H7BrO3 |
Molecular Weight | 231.04 g/mol |
IUPAC Name | 2-(3-bromophenyl)-2-oxoacetaldehyde;hydrate |
Standard InChI | InChI=1S/C8H5BrO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2 |
Standard InChI Key | BSHAAODAJAWMNJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Br)C(=O)C=O.O |
Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)C=O.O |
Chemical Identity and Structure
Basic Identification
3-Bromophenylglyoxal hydrate is an organic compound with the molecular formula C8H7BrO3. It is registered in the PubChem database with the unique identifier CID 14074940 . The compound was first added to the PubChem database on February 9, 2007, with the most recent modification to its record occurring on March 1, 2025 .
Structural Characteristics
The compound is structurally characterized as a hydrated form of 2-(3-bromophenyl)-2-oxoacetaldehyde. Its parent compound is identified as CID 14074939 (2-(3-Bromophenyl)-2-oxo-acetaldehyde) in the PubChem database . The chemical structure features a phenyl ring with a bromine substituent at the meta (3-) position, connected to a glyoxal (two-carbon chain with two carbonyl groups) moiety in its hydrated form.
Chemical Identifiers
Table 1: Chemical Identifiers of 3-Bromophenylglyoxal Hydrate
Identifier Type | Value |
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CAS Registry Number | 106134-16-1 |
InChI | InChI=1S/C8H5BrO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2 |
InChIKey | BSHAAODAJAWMNJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Br)C(=O)C=O.O |
DSSTox Substance ID | DTXSID90555498 |
Wikidata | Q82436858 |
The compound is also cataloged with several synonyms including "3-bromophenylglyoxal hydrate," "2-(3-bromophenyl)-2-oxoacetaldehyde;hydrate," "1172443-36-5," and "2-(3-bromophenyl)-2-oxoacetaldehyde hydrate" .
Physicochemical Properties
Molecular Properties
3-Bromophenylglyoxal hydrate has a molecular weight of 231.04 g/mol as calculated by PubChem 2.2 . This value is consistent with its molecular formula C8H7BrO3, which includes the water molecule in the hydrated form. The non-hydrated parent compound has a different molecular weight corresponding to its formula C8H5BrO2.
Structural Configuration
Table 2: Physical Properties of 3-Bromophenylglyoxal Hydrate
Property | Value |
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Molecular Weight | 231.04 g/mol |
Molecular Formula | C8H7BrO3 |
Physical State | Solid (presumed based on similar compounds) |
Component Compounds | CID 14074939 (2-(3-Bromophenyl)-2-oxo-acetaldehyde) |
Chemical Reactivity and Functional Properties
Reactive Functional Groups
3-Bromophenylglyoxal hydrate contains multiple reactive functional groups that contribute to its chemical behavior:
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The bromine substituent at the meta position of the phenyl ring can participate in various substitution reactions.
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The carbonyl groups from the glyoxal moiety can undergo typical carbonyl reactions including nucleophilic addition.
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The hydrate form modifies the reactivity of the carbonyl groups compared to the anhydrous form.
Analytical Characterization
Structural Representation
The compound has both 2D and 3D structural representations available in the PubChem database. The 3D conformer model provides insights into the spatial arrangement of atoms and potential stereochemical properties of the molecule .
Structure-Activity Relationships
Reactivity Determinants
The chemical reactivity of 3-Bromophenylglyoxal hydrate is likely influenced by several structural features:
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The electron-withdrawing effect of the bromine substituent affects the electron density distribution across the molecule.
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The meta position of the bromine influences the directing effects for further substitution reactions.
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The hydrated glyoxal moiety presents a modified reactivity profile compared to the anhydrous form.
Comparative Analysis
When compared to related compounds, several structure-activity relationships may be observed:
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Differences in reactivity compared to ortho- or para-brominated analogues
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Altered chemical behavior compared to the non-hydrated parent compound
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Different synthetic utility compared to other phenylglyoxal derivatives
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